![molecular formula C15H10BrN3S2 B2434983 2-(((3-溴咪唑并[1,2-a]吡啶-2-基)甲基)硫代)苯并[d]噻唑 CAS No. 306280-21-7](/img/structure/B2434983.png)
2-(((3-溴咪唑并[1,2-a]吡啶-2-基)甲基)硫代)苯并[d]噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole” is a chemical compound with the molecular formula C15H10BrN3S2 . It is used in organic syntheses and as pharmaceutical intermediates . The compound has a molecular weight of 376.294 and a density of 1.7±0.1 g/cm3 .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole” consists of a benzo[d]thiazole ring attached to a 3-bromoimidazo[1,2-a]pyridin-2-yl group via a sulfur atom .Chemical Reactions Analysis
The compound is involved in a chemodivergent synthesis process where N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The synthesis involves C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The compound has a molecular weight of 376.294 and a density of 1.7±0.1 g/cm3 . The boiling point and melting point are not available .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The unique structure of 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes has been documented. This makes it a valuable tool in the fight against antibiotic-resistant bacteria, which is a growing concern in medical science .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its mechanism involves the reduction of oxidative stress and inhibition of neuroinflammation, which are key factors in the progression of these diseases .
Anti-inflammatory Applications
2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential candidate for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease .
Photodynamic Therapy
The compound has been explored for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a suitable candidate for PDT, offering a targeted approach to cancer treatment with minimal side effects.
These diverse applications highlight the versatility and potential of 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole in various fields of scientific research.
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines Synthesis of imidazo[1,2-a]pyridines: a decade update Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under
属性
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3S2/c16-14-11(17-13-7-3-4-8-19(13)14)9-20-15-18-10-5-1-2-6-12(10)21-15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQDZFCKCPFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=CC=CC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


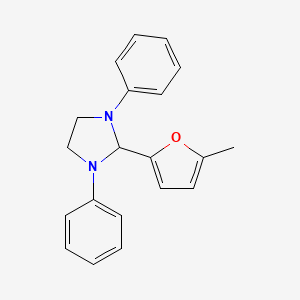

![N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2434904.png)
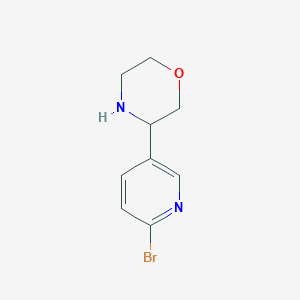
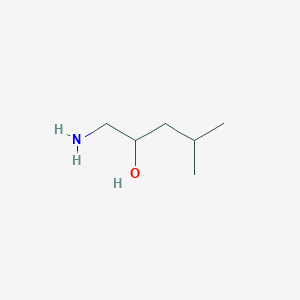
![1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2434909.png)

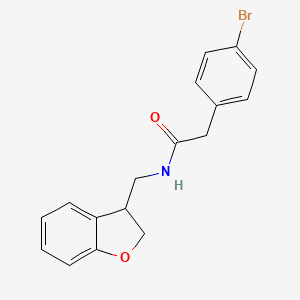
![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)
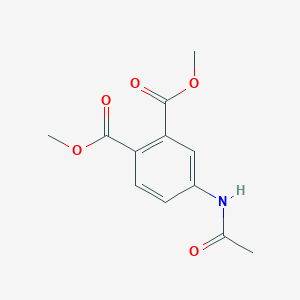
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2434923.png)